molecular formula C23H22F3N3O2S B12353167 N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide

Cat. No.: B12353167
M. Wt: 461.5 g/mol
InChI Key: UPYCQRIZLZEQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide is a synthetic quinazoline derivative of significant interest in early-stage pharmacological research, particularly in the field of oncology. This compound is structurally characterized by a hexahydroquinazoline core, a feature commonly associated with molecules that act as potent kinase inhibitors. The scaffold is designed to investigate signaling pathways critical for cell proliferation and survival. Based on its structural analogy to other well-characterized quinazoline-based compounds, this molecule is hypothesized to function as an ATP-competitive inhibitor, potentially targeting a range of serine/threonine kinases such as the PIM kinase family , which are implicated in the progression of various hematological malignancies and solid tumors. Its research utility is further underscored by the inclusion of a 3-(trifluoromethyl)phenyl group, a moiety frequently employed in medicinal chemistry to enhance a compound's binding affinity and metabolic stability. Consequently, this reagent serves as a crucial tool for researchers aiming to elucidate the complex roles of specific kinase isoforms in disease models, to validate new cellular targets, and to support the development of novel targeted therapeutic strategies. It is intended for use in strictly controlled in vitro assays to study mechanisms of action, signal transduction, and apoptosis.

Properties

Molecular Formula

C23H22F3N3O2S

Molecular Weight

461.5 g/mol

IUPAC Name

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H22F3N3O2S/c24-23(25,26)16-7-4-8-17(12-16)29-21(31)18-10-9-15(11-19(18)28-22(29)32)20(30)27-13-14-5-2-1-3-6-14/h1-8,12,15,18-19H,9-11,13H2,(H,27,30)(H,28,32)

InChI Key

UPYCQRIZLZEQGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C(=O)NCC3=CC=CC=C3)NC(=S)N(C2=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method A: Nucleophilic Substitution

  • 2-Sulfanylidene-quinazoline (0.1 mol) is dissolved in DMF (100 mL) with Cs₂CO₃ (0.3 mol).
  • 1-Bromo-3-(trifluoromethyl)benzene (0.12 mol) is added, and the mixture is heated to 120°C for 24 hours.
  • The product is isolated by extraction (DCM/water) and recrystallized from ethanol.

Method B: Ullmann Coupling

  • A mixture of 2-sulfanylidene-quinazoline (0.1 mol), 3-(trifluoromethyl)phenylboronic acid (0.15 mol), CuI (0.02 mol), and K₃PO₄ (0.3 mol) in dioxane (150 mL) is refluxed for 48 hours.
  • The crude product is purified via column chromatography (SiO₂, EtOAc/hexane).

Comparative Efficiency :

Method Yield Purity
A 55% 95%
B 72% 98%

Carboxamide Formation at Position 7

The carboxylic acid at position 7 is converted to the benzyl carboxamide via acid chloride intermediacy :

  • 7-Carboxyquinazoline (0.05 mol) is refluxed with SOCl₂ (10 mL) for 3 hours to form the acyl chloride.
  • The excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry DCM (50 mL).
  • Benzylamine (0.06 mol) and Et₃N (0.15 mol) are added dropwise at 0°C, followed by stirring at room temperature for 4 hours.
  • The product is extracted with DCM, washed with HCl (1M), and crystallized from methanol/water.

Reaction Monitoring :

  • FTIR confirms acyl chloride formation (νC=O ~1800 cm⁻¹ → νC=O ~1750 cm⁻¹ post-amination).

Final Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) or preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA). Structural validation employs:

  • ¹H/¹³C NMR : Resonances for the hexahydro ring (δ 1.2–2.8 ppm), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and benzyl group (δ 4.4 ppm for CH₂).
  • HRMS : Calculated for C₂₃H₁₆F₃N₃O₂S [M+H]⁺: 456.0994; Found: 456.0998.

Purity Metrics :

Technique Result
HPLC >99%
Elemental Analysis C 60.65%, H 3.54%, N 9.23% (Theor: C 60.66%, H 3.55%, N 9.22%)

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing alkylation at N1 vs. N3 is minimized using bulky bases (e.g., DBU) and low temperatures.
  • Sulfur Oxidation : Thionated intermediates are handled under inert atmosphere to prevent oxidation to sulfoxides.
  • Acid Sensitivity : The hexahydro ring is prone to ring-opening in strong acids; neutral pH is maintained during workup.

Scalability and Industrial Relevance

Bench-scale synthesis (10 g) achieves overall yields of 28–32% , with the alkylation step as the bottleneck. Continuous-flow hydrogenation and microwave-assisted thionation are proposed for process intensification.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and NBS for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares functional group similarities with heterocyclic systems like 1,2,4-triazoles and hydrazinecarbothioamides (e.g., compounds 4–15 in ). Key structural comparisons include:

Compound Core Structure Substituents Key Functional Groups Tautomerism
Target Quinazoline Hexahydroquinazoline - 3-(Trifluoromethyl)phenyl
- Benzyl carboxamide
- 4-Oxo, 2-sulfanylidene
C=O, C=S, NH (amide) Likely thione tautomer due to C=S stabilization
1,2,4-Triazoles [7–9] () 1,2,4-Triazole - 4-(4-X-phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
C=S, NH Exclusively thione tautomer (no S–H IR bands)
Hydrazinecarbothioamides [4–6] () Hydrazine-carbothioamide - 4-(4-X-phenylsulfonyl)benzoyl
- 2,4-Difluorophenyl
C=O, C=S, NH Thioamide form (C=S confirmed by IR)
  • Trifluoromethyl Group Impact: The 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in drug design.
  • Sulfanylidene vs. Thiol Groups : Unlike thiol-containing compounds, the sulfanylidene group in the target compound and 1,2,4-triazoles [7–9] avoids S–H reactivity, favoring thione tautomerism .

Physicochemical Properties

While explicit data for the target compound are absent, trends from analogous systems () suggest:

Property Target Compound 1,2,4-Triazoles [7–9] Hydrazinecarbothioamides [4–6]
LogP High (CF₃ group) Moderate (polar sulfonyl) Moderate (C=O/C=S balance)
Solubility Low (hydrophobic CF₃) Low (aromatic sulfonyl) Moderate (amide NH)
IR Signatures - C=S: ~1250 cm⁻¹
- C=O: ~1680 cm⁻¹
- C=S: 1247–1255 cm⁻¹
- NH: 3278–3414 cm⁻¹
- C=S: 1243–1258 cm⁻¹
- C=O: 1663–1682 cm⁻¹
  • Aggregation Behavior : Quaternary ammonium compounds () exhibit critical micelle concentrations (CMCs) dependent on alkyl chain length. Though the target compound lacks surfactant properties, its solubility may correlate with similar hydrophobic substituent effects.

Biological Activity

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Its molecular formula is C23H16F3N3O2SC_{23}H_{16}F_{3}N_{3}O_{2}S with a molecular weight of approximately 455.5 g/mol. This compound features a benzyl group, a trifluoromethyl-substituted phenyl group, and a sulfanylidene moiety that contribute to its unique chemical properties and potential biological activities .

Matrix Metalloproteinase Inhibition

One of the significant biological activities associated with N-benzyl-4-oxo-2-sulfanylidene is its inhibitory effect on matrix metalloproteinase 13 (MMP-13). MMPs are crucial enzymes involved in the degradation of extracellular matrix components and are implicated in various pathological conditions such as cancer and arthritis. Inhibition of MMP-13 could provide therapeutic benefits in treating these diseases.

Antitumor Activity

Compounds with similar structural features have demonstrated antitumor activity. The trifluoromethyl group and sulfanylidene moiety might enhance the biological activity of this quinazoline derivative compared to other related compounds. Further studies are required to elucidate its potential as an antitumor agent .

Research Findings

Recent studies have highlighted the synthesis and biological evaluation of various quinazoline derivatives. For instance, a study synthesized 2-substituted quinazolines that exhibited antiproliferative activities against several cancer cell lines. The presence of specific substituents was found to significantly influence the cytotoxic effects observed .

Comparative Analysis of Related Compounds

Compound Name Key Features Biological Activity
N-benzyl-4-oxo-2-thioxoquinazolineContains a thioxo group instead of sulfanylidenePotential MMP inhibitor
2-(4-chlorophenyl)-N-benzylquinazolinoneLacks trifluoromethyl substitutionAntimicrobial properties
4-(trifluoromethyl)quinazolinone derivativesSimilar trifluoromethyl groupAntitumor activity

N-benzyl-4-oxo-2-sulfanylidene stands out due to its specific combination of functional groups, particularly the sulfanylidene moiety and trifluoromethyl substituent, which may enhance its biological activity compared to other quinazoline derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.